molecular formula C16H17N3O4S B11116018 N-[1-(2-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

N-[1-(2-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11116018
M. Wt: 347.4 g/mol
InChI Key: RKCNGCNWNCMBRU-UHFFFAOYSA-N
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Description

N-[1-(2-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that belongs to the class of benzoxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2-ethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-1,3-benzoxadiazole-4-sulfonamide under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-(2-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-ethoxyphenyl)ethyl]-2-methoxyaniline
  • N-[1-(2-ethoxyphenyl)ethyl]guanidine, nitrate salt

Uniqueness

N-[1-(2-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide stands out due to its unique benzoxadiazole core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

IUPAC Name

N-[1-(2-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C16H17N3O4S/c1-3-22-14-9-5-4-7-12(14)11(2)19-24(20,21)15-10-6-8-13-16(15)18-23-17-13/h4-11,19H,3H2,1-2H3

InChI Key

RKCNGCNWNCMBRU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(C)NS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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